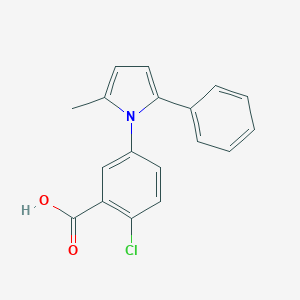
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'CMPD101' and is known to exhibit anti-inflammatory and analgesic properties. In
作用机制
The mechanism of action of CMPD101 involves the inhibition of COX-2 activity, which reduces the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain. CMPD101 has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
CMPD101 has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro. CMPD101 has been shown to have a good safety profile, with no significant toxic effects observed in animal studies.
实验室实验的优点和局限性
CMPD101 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its anti-inflammatory and analgesic properties, making it a well-established tool for research in these areas. However, there are some limitations to the use of CMPD101 in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some experimental results.
未来方向
There are several future directions for research on CMPD101. One area of interest is the development of new drugs based on the structure of CMPD101 that exhibit improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the mechanism of action of CMPD101, which could lead to a better understanding of its effects on inflammation and pain. Additionally, the potential use of CMPD101 in the treatment of other diseases, such as cancer and Alzheimer's disease, is an area of ongoing research.
合成方法
CMPD101 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoic acid with 2-methyl-5-phenyl-1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure CMPD101.
科学研究应用
CMPD101 has been extensively studied for its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and psoriasis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. CMPD101 has also been found to exhibit analgesic properties, making it a promising candidate for the development of new pain-relieving drugs.
属性
CAS 编号 |
5935-48-8 |
|---|---|
产品名称 |
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid |
分子式 |
C18H14ClNO2 |
分子量 |
311.8 g/mol |
IUPAC 名称 |
2-chloro-5-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H14ClNO2/c1-12-7-10-17(13-5-3-2-4-6-13)20(12)14-8-9-16(19)15(11-14)18(21)22/h2-11H,1H3,(H,21,22) |
InChI 键 |
QZZRMXLEHIIWAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





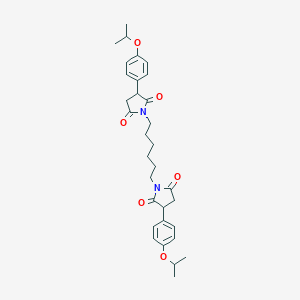
![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)
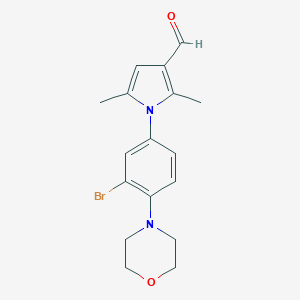
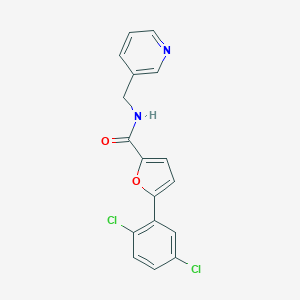
![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
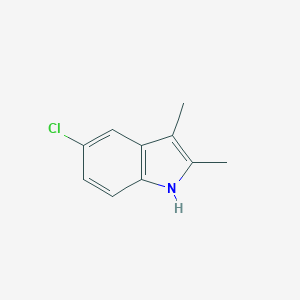
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

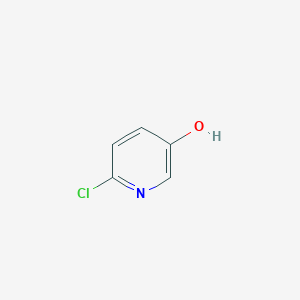
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)